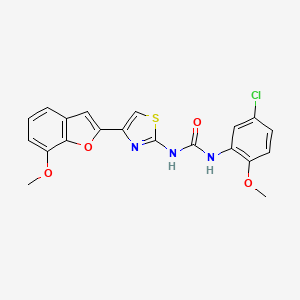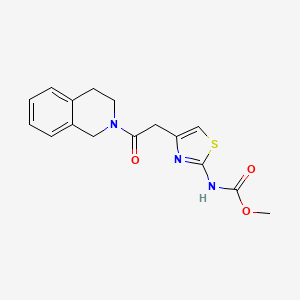
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 3-fluorobenzyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrazole ring at the center, with the 3-fluorobenzyl group and the carboxylic acid group attached at the 1 and 5 positions, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group may influence the compound’s polarity, while the carboxylic acid group could potentially allow for hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Fluorescent Tagging for Carbohydrate Analysis
One application of similar compounds involves the use of fluorescent tagging for the sensitive detection of carbohydrates. A study demonstrated the use of a fluorogenic labeling reagent for sugars, allowing the sensitive HPLC-based detection of monosaccharides in complex biological matrices such as blood and milk samples. This technique represents a promising tool for carbohydrate analysis due to its sensitivity and applicability to real-world samples (Cai et al., 2014).
Tautomerism Studies in Heterocyclic Chemistry
Research on pyrazoline structures, which are closely related to the specified compound, showed the ability of these structures to exhibit ring-chain tautomerism. This characteristic is crucial for understanding the reactivity and stability of heterocyclic compounds, which could have implications in drug design and synthesis (Pakalnis et al., 2014).
Metal-Organic Frameworks (MOFs) for Multifunctional Applications
A study utilized a pyrazole-derived acid to create lanthanide metal-organic frameworks (Ln-MOFs), highlighting their stability and potential for applications such as gas capture and catalysis. The frameworks demonstrated efficient luminescence and could quantitatively detect Fe(III) ions, selectively adsorb CO2 over CH4, and catalyze reactions with epoxides and CO2, showcasing their multifunctional utility (Tan et al., 2018).
Synthesis of Heterocyclic Compounds for Biological Activities
Another application involves the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. These compounds were synthesized and explored for their potential biological activities, indicating the role of fluorinated pyrazole derivatives in medicinal chemistry (Eleev et al., 2015).
Crystal Structures and Optical Properties
Research on novel pyrazole derivatives has led to insights into their crystal structures and optical properties. Such studies are crucial for developing materials with specific photophysical characteristics, which could be applied in sensing, imaging, or optoelectronic devices (Jiang et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)15(14-8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQJSFPTVWKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)


![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)



